molecular formula C14H15NO2 B1366227 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester CAS No. 392734-40-6

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B1366227
CAS No.: 392734-40-6
M. Wt: 229.27 g/mol
InChI Key: BRUBNQYCJAIYMR-UHFFFAOYSA-N
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Description

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (CAS: 392734-40-6) is a quinoline derivative characterized by methyl substitutions at the 2- and 8-positions of the quinoline ring and an ethyl ester group at the 3-carboxylic acid position. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol. The compound is typically synthesized via esterification of the corresponding carboxylic acid or through multi-step reactions involving condensation of substituted anilines with ethyl acrylate derivatives.

Key physical properties include a purity of 95% (as reported by suppliers like Combi-Blocks) and a SMILES representation of CCOC(=O)c1cc2ccc(C)cc2nc1C.

Properties

IUPAC Name

ethyl 2,8-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-5-6-9(2)13(11)15-10(12)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUBNQYCJAIYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC(=C2N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408150
Record name Ethyl 2,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392734-40-6
Record name Ethyl 2,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde, followed by cyclization and esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Medicinal Chemistry

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are as follows:
Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

These findings suggest its potential application in treating bacterial infections and developing new antibiotics.

  • Anticancer Properties : In vitro studies involving cancer cell lines, such as A549 lung cancer cells, have demonstrated that the compound induces apoptosis and causes cell cycle arrest at the G2/M phase. This indicates its potential as an anticancer agent .

Biological Research

The compound is utilized as a tool in biological research to explore molecular interactions and pathways. Its ability to modulate biological processes makes it a valuable probe in studying various diseases and conditions.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of various chemical products. Its derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals, showcasing its versatility in chemical manufacturing processes .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in infected tissues when treated with this compound, highlighting its potential for clinical applications in infection control.

Case Study 2: Cancer Treatment

In a laboratory setting, researchers treated A549 lung cancer cells with varying concentrations of the compound. The results showed a dose-dependent response where higher concentrations led to increased apoptosis rates and cell cycle arrest. This study underscores the compound's promise as a candidate for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-bromo-4-chloroquinoline-3-carboxylateContains chlorine instead of bromineDifferent halogen substitution affects reactivity
Ethyl 2,4-dimethylquinoline-3-carboxylateLacks halogen substitutionSimpler structure may lead to different properties
6-Bromo-4-hydroxyquinoline-3-carboxylic acidHydroxyl group instead of an ethyl esterAltered solubility and reactivity due to hydroxyl group

This table illustrates how variations in substitution patterns can significantly influence the chemical behavior and biological activity of quinoline derivatives .

Mechanism of Action

The mechanism of action of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The quinoline ring system can intercalate with DNA, inhibiting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,8-dimethylquinoline-3-carboxylic acid ethyl ester with structurally related quinoline derivatives, focusing on substituents, molecular properties, and reported applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound 2-Me, 8-Me, 3-COOEt C₁₄H₁₅NO₂ 229.27 Intermediate in organic synthesis; no explicit biological data reported.
6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester 2-Me, 6-Br, 8-Me, 3-COOEt C₁₄H₁₄BrNO₂ 308.17 Bromine substitution enhances molecular weight; potential intermediate for halogenated drugs.
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester 2-Me, 7-Cl, 8-Me, 3-COOEt C₁₄H₁₄ClNO₂ 263.72 Chlorine at position 7 may improve bioactivity; marketed as a research chemical (CAS: 948290-28-6).
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester 4-OH, 5-Me, 8-Me, 3-COOEt C₁₄H₁₅NO₃ 245.27 Hydroxyl group increases polarity (XLogP3 = 2.7); potential solubility challenges.
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester 4-OH, 6-F, 8-F, 3-COOEt C₁₂H₉F₂NO₃ 253.20 Demonstrated anti-inflammatory and antibacterial activities in preliminary studies.
Ethyl 3,7-dichloro-quinoline-8-carboxylate 3-Cl, 7-Cl, 8-COOEt C₁₂H₉Cl₂NO₂ 270.11 Dichloro substitution stabilizes crystal structure via π-π stacking and hydrogen bonding.

Structural and Functional Differences

  • Substituent Effects: Halogenated Derivatives (e.g., 6-Bromo-, 7-Chloro-): Halogens increase molecular weight and may enhance bioactivity or alter binding affinity in drug design. Hydroxyl Groups: The 4-hydroxy derivative (CAS: 303009-95-2) exhibits higher polarity (XLogP3 = 2.7 vs. Fluorinated Analogs: The 6,8-difluoro-4-hydroxy compound showed anti-inflammatory activity, likely due to electron-withdrawing fluorine atoms enhancing receptor interactions.

Biological Activity

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (DMQCA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DMQCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₄H₁₅NO₂
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 392734-40-6
  • LogP : Approximately 2.88, indicating moderate lipophilicity which facilitates membrane permeability.

The biological activity of DMQCA is largely attributed to its ability to interact with various molecular targets within biological systems. The quinoline ring structure allows it to intercalate with DNA, potentially inhibiting replication and transcription processes. Moreover, DMQCA may modulate enzyme activity and cellular signaling pathways, contributing to its therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : DMQCA may inhibit specific enzymes involved in metabolic processes, leading to antimicrobial effects.
  • DNA Intercalation : The compound's structure allows it to bind to DNA, disrupting normal cellular functions.
  • Receptor Modulation : It may interact with receptors involved in inflammatory responses and cancer pathways.

Biological Activities

Research has indicated that DMQCA exhibits a range of biological activities:

  • Antimicrobial Properties : Studies suggest that DMQCA disrupts bacterial cell membranes or interferes with metabolic processes, leading to antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory activity, possibly through modulation of inflammatory cytokines.
  • Anticancer Potential : Some derivatives of DMQCA have shown promise in inhibiting cancer cell proliferation in vitro.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryModulation of cytokine production
AnticancerInhibition of cancer cell proliferation

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of DMQCA against common bacterial strains. Results indicated that DMQCA exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Mechanism Exploration :
    Research focused on the anti-inflammatory properties of DMQCA demonstrated its ability to lower levels of pro-inflammatory cytokines in vitro. This suggests a mechanism through which DMQCA may exert protective effects in inflammatory diseases.
  • Cancer Cell Line Testing :
    Various derivatives of DMQCA were tested against cancer cell lines such as HeLa and MCF-7. The results showed a dose-dependent inhibition of cell growth, highlighting the compound's potential as a lead in anticancer drug development.

Q & A

Q. What are the standard synthetic routes for 2,8-Dimethylquinoline-3-carboxylic Acid Ethyl Ester?

Methodological Answer: The compound can be synthesized via condensation reactions involving substituted aldehydes and ketones, often catalyzed by Lewis acids like ZnCl₂. For example, a similar quinoline derivative was synthesized by reacting methyl propionylacetate with aldehydes in anhydrous methanol under reflux (100–150°C) . Esterification is another critical step: intermediates like quinoline-3-carboxylic acid derivatives are treated with ethanol under acidic conditions to form the ethyl ester. Post-synthetic modifications, such as hydrolysis with 10% NaOH in methanol, are used to optimize purity .

Q. How can researchers characterize the compound’s purity and structure?

Methodological Answer:

  • Spectroscopic Techniques : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2 and C8) and ester functionality.
  • Chromatography : HPLC or GC-MS (as in Figure 1e for ethyl ester analogs ) ensures purity.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₅NO₂, MW 229.27 ).
  • X-ray Crystallography : For crystal structure confirmation, as demonstrated for a hexahydroquinoline analog (triclinic system, P1 space group) .

Q. What are the recommended storage and stability conditions?

Methodological Answer: Store in airtight containers in a dry, ventilated environment to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or high temperatures (>40°C). Stability studies under varying pH and solvent conditions (e.g., DMSO, ethanol) are advised to determine degradation kinetics .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ ) or Brønsted acids (e.g., H₂SO₄) for condensation efficiency.
  • Solvent Optimization : High-boiling solvents like diphenyl ether improve reaction homogeneity and reduce side products .
  • Temperature Gradients : Use stepwise heating (e.g., 90°C for 3 hours, followed by reflux) to control exothermic steps .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol enhances yield .

Q. How to resolve contradictions in substituent effects on biological activity?

Methodological Answer:

  • Comparative Studies : Compare bioactivity of 2,8-dimethylquinoline derivatives with analogs bearing substituents like Cl (e.g., 4-chloro-8-methylquinoline-3-carboxylate ) or F (e.g., 8-fluoro-4-hydroxyquinoline-3-carboxylate ).
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial or enzyme-modulating activity .
  • Mechanistic Assays : Use enzyme inhibition assays (e.g., protease or kinase targets) to isolate substituent-specific effects .

Q. How to design experiments for evaluating biological activity in novel contexts?

Methodological Answer:

  • Antimicrobial Screening : Follow protocols from polyhydroquinoline studies, using agar diffusion or MIC assays against Gram-positive/negative bacteria .
  • Cytotoxicity Profiling : Test against human cell lines (e.g., HEK293) to assess selectivity indices.
  • In Silico Docking : Use molecular docking tools (e.g., AutoDock Vina) to predict binding affinity for targets like DNA gyrase or topoisomerase IV .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction conditions for ester hydrolysis?

Methodological Answer:

  • Parameter Validation : Replicate hydrolysis under varying conditions (e.g., 10% NaOH vs. HCl/ethanol ). Monitor reaction progress via TLC or in situ IR spectroscopy.
  • Side-Product Analysis : Use LC-MS to identify byproducts (e.g., decarboxylated or dimerized species) that may arise from aggressive conditions.

Q. Why do similar quinoline esters exhibit divergent stability profiles?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) may accelerate ester hydrolysis compared to methyl groups.
  • Crystallinity Studies : Compare XRD data (e.g., triclinic vs. monoclinic packing ) to correlate crystal lattice stability with degradation resistance.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Reactant of Route 2
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2,8-Dimethylquinoline-3-carboxylic acid ethyl ester

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